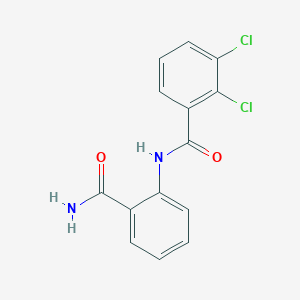

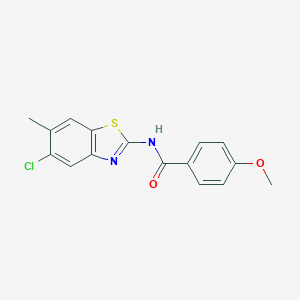

N-(2-carbamoylphenyl)-2,3-dichlorobenzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(2-carbamoylphenyl)-2,3-dichlorobenzamide, also known as Diuron, is a herbicide that is widely used in agriculture to control weeds. It belongs to the family of substituted urea herbicides and was first introduced in the 1950s. Diuron is an effective herbicide that is used in various crops, including cotton, sugarcane, citrus, and grapes. It is also used in non-crop areas such as railways, roadsides, and industrial sites.

Mécanisme D'action

N-(2-carbamoylphenyl)-2,3-dichlorobenzamide works by inhibiting photosynthesis in plants. It binds to the D1 protein in the photosystem II complex, which is responsible for the transfer of electrons during photosynthesis. This results in the generation of reactive oxygen species, which can damage the plant's cell membranes and ultimately lead to its death.

Biochemical and Physiological Effects:

N-(2-carbamoylphenyl)-2,3-dichlorobenzamide has been shown to have a range of biochemical and physiological effects on plants. It can inhibit the activity of several enzymes involved in plant metabolism, including nitrate reductase and glutamine synthetase. It can also disrupt the balance of hormones in the plant, leading to stunted growth and reduced yield.

Avantages Et Limitations Des Expériences En Laboratoire

N-(2-carbamoylphenyl)-2,3-dichlorobenzamide is a widely used herbicide that has been extensively studied in the laboratory. Its well-characterized mechanism of action and its availability in commercial formulations make it a useful tool for studying plant physiology and biochemistry. However, its persistence in the environment and potential impact on non-target organisms must be taken into consideration when designing experiments.

Orientations Futures

There are several areas of research that could benefit from further study of N-(2-carbamoylphenyl)-2,3-dichlorobenzamide. These include:

1. Developing more efficient and environmentally friendly synthesis methods for N-(2-carbamoylphenyl)-2,3-dichlorobenzamide.

2. Studying the impact of N-(2-carbamoylphenyl)-2,3-dichlorobenzamide on the soil microbiome and its potential as a soil health promoter.

3. Investigating the potential of N-(2-carbamoylphenyl)-2,3-dichlorobenzamide as a tool for studying the interaction between plants and their environment.

4. Developing new formulations of N-(2-carbamoylphenyl)-2,3-dichlorobenzamide that are more effective and have less impact on non-target organisms.

5. Studying the potential of N-(2-carbamoylphenyl)-2,3-dichlorobenzamide as a tool for weed control in organic agriculture.

In conclusion, N-(2-carbamoylphenyl)-2,3-dichlorobenzamide is a widely used herbicide that has been extensively studied for its herbicidal properties and its impact on the environment. Its well-characterized mechanism of action and availability in commercial formulations make it a useful tool for studying plant physiology and biochemistry. However, its persistence in the environment and potential impact on non-target organisms must be taken into consideration when designing experiments. Further research is needed to develop more efficient and environmentally friendly synthesis methods for N-(2-carbamoylphenyl)-2,3-dichlorobenzamide and to investigate its potential as a soil health promoter and tool for studying the interaction between plants and their environment.

Méthodes De Synthèse

The synthesis of N-(2-carbamoylphenyl)-2,3-dichlorobenzamide involves the reaction between 2,3-dichlorobenzoic acid and N,N-dimethylurea in the presence of a catalyst. The reaction produces N-(2-carbamoylphenyl)-2,3-dichlorobenzamide as a white crystalline solid with a melting point of 158-159°C. The yield of N-(2-carbamoylphenyl)-2,3-dichlorobenzamide is typically around 70-80%.

Applications De Recherche Scientifique

N-(2-carbamoylphenyl)-2,3-dichlorobenzamide has been extensively studied for its herbicidal properties and its impact on the environment. Several studies have reported that N-(2-carbamoylphenyl)-2,3-dichlorobenzamide can persist in the soil for several months and can leach into groundwater, which can have adverse effects on aquatic life. However, N-(2-carbamoylphenyl)-2,3-dichlorobenzamide has also been shown to have beneficial effects on the soil microbiome and can improve soil health.

Propriétés

Formule moléculaire |

C14H10Cl2N2O2 |

|---|---|

Poids moléculaire |

309.1 g/mol |

Nom IUPAC |

N-(2-carbamoylphenyl)-2,3-dichlorobenzamide |

InChI |

InChI=1S/C14H10Cl2N2O2/c15-10-6-3-5-9(12(10)16)14(20)18-11-7-2-1-4-8(11)13(17)19/h1-7H,(H2,17,19)(H,18,20) |

Clé InChI |

YQJSTAMXTHKMFX-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C(=C1)C(=O)N)NC(=O)C2=C(C(=CC=C2)Cl)Cl |

SMILES canonique |

C1=CC=C(C(=C1)C(=O)N)NC(=O)C2=C(C(=CC=C2)Cl)Cl |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{4-[(4-isobutoxybenzoyl)amino]-2-methoxyphenyl}-2-furamide](/img/structure/B244825.png)

![N-[(3,5-dichloro-4-hydroxyphenyl)carbamothioyl]-2-methylbenzamide](/img/structure/B244833.png)

![N-[(3,5-dichloro-4-hydroxyphenyl)carbamothioyl]benzamide](/img/structure/B244834.png)

![2-[(4-propoxybenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B244836.png)

![N-(3-carbamoyl-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-5-(3-chlorophenyl)furan-2-carboxamide](/img/structure/B244839.png)

![2-[(2-methoxy-3-methylbenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B244840.png)

![N-{4-chloro-3-[(phenylacetyl)amino]phenyl}butanamide](/img/structure/B244845.png)

![2-(3-methylphenoxy)-N-[2-morpholin-4-yl-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B244847.png)

![2-methoxy-3-methyl-N-{[2-(morpholin-4-yl)phenyl]carbamothioyl}benzamide](/img/structure/B244850.png)

![N-[2-(4-butylphenyl)-6-methyl-2H-benzotriazol-5-yl]propanamide](/img/structure/B244852.png)